molecular formula C16H16O3 B6401265 2-(2-Methoxy-5-methylphenyl)-6-methylbenzoic acid CAS No. 1262006-86-9

2-(2-Methoxy-5-methylphenyl)-6-methylbenzoic acid

Cat. No.: B6401265
CAS No.: 1262006-86-9
M. Wt: 256.30 g/mol
InChI Key: YIWRCFSANODLNA-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-6-methylbenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of methoxy and methyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-6-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming a phenol derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-Hydroxy-5-methylphenyl)-6-methylbenzoic acid.

    Reduction: Formation of 2-(2-Methoxy-5-methylphenyl)-6-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzoic acid
  • 2-Methylbenzoic acid
  • 2-Methoxy-5-methylphenyl isothiocyanate

Uniqueness

2-(2-Methoxy-5-methylphenyl)-6-methylbenzoic acid is unique due to the combination of methoxy and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-7-8-14(19-3)13(9-10)12-6-4-5-11(2)15(12)16(17)18/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWRCFSANODLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=CC(=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689938
Record name 2'-Methoxy-3,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-86-9
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-methoxy-3,5′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262006-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Methoxy-3,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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